![molecular formula C19H20FN3O2 B2804471 1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894028-85-4](/img/structure/B2804471.png)
1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
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Description
1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that belongs to the class of pyrrolidin-3-yl urea derivatives. It has been found to have potential applications in scientific research due to its unique properties.
Scientific Research Applications
Antifungal Activity : Compounds similar to "1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea" have been investigated for their antifungal properties. For instance, derivatives of N(1)- and N(3)-(4-fluorophenyl) ureas showed fungitoxic action against fungi like A. niger and F. oxyporum, demonstrating potential as antifungal agents (Mishra, Singh, & Wahab, 2000).
Role in Orexin Receptor Mechanisms : Compounds with a similar structure have been used to study the role of Orexin receptors in compulsive food consumption and binge eating. For example, the effects of different Orexin receptor antagonists were evaluated in a binge eating model in rats, indicating a major role of OX1R mechanisms in binge eating behaviors, suggesting potential therapeutic applications (Piccoli et al., 2012).
Synthesis of PI3 Kinase Inhibitors : In the synthesis of active metabolites of potent PI3 kinase inhibitors, derivatives of urea, such as the one , have been used. The synthesis involves stereospecific hydroboration and inversion of configuration to produce active isomers with potential applications in cancer treatment (Chen et al., 2010).
Development of Acetylcholinesterase Inhibitors : Urea derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, which could have implications in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).
Complexation Studies for Drug Delivery : Studies have been conducted on the complexation of urea derivatives with other compounds, which is crucial in drug delivery systems. For instance, association of N-(pyridin-2-yl),N'-substituted ureas with other molecules was investigated to understand hydrogen bonding within complexes, a key aspect in drug formulation (Ośmiałowski et al., 2013).
properties
IUPAC Name |
1-(4-ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-13-6-8-15(9-7-13)21-19(25)22-16-11-18(24)23(12-16)17-5-3-4-14(20)10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDDQBDJBVZMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
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